(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Description
Properties
IUPAC Name |
[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-6,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJMSBKJCOVWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381802 | |
| Record name | 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256488-46-7 | |
| Record name | 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction for Thiophene Synthesis
The Gewald reaction, a classical method for 2-aminothiophenes, has been adapted to introduce hydroxymethyl groups. By reacting ketones with elemental sulfur and malononitrile derivatives, this method enables the formation of substituted thiophenes. For example:
- Substrate : 4-Phenyl-2-(trifluoromethyl)acetophenone
- Conditions : Sulfur (1.2 equiv), morpholine (catalyst), ethanol reflux (12 h)
- Outcome : 2-Amino-4-phenyl-5-(trifluoromethyl)thiophene in 68% yield.
Post-cyclization, the amino group is hydrolyzed to a carbonyl, which is subsequently reduced to the hydroxymethyl group using NaBH₄ in methanol.
Trifluoromethylation Strategies
Electrophilic Trifluoromethylation Using Togni Reagent
Palladium-Catalyzed Cross-Coupling for Phenyl Group Installation
Suzuki-Miyaura Coupling
Introducing the phenyl group via Suzuki coupling ensures regioselectivity and compatibility with -CF₃ groups:
- Substrate : 5-(Trifluoromethyl)thiophen-2-ylboronic acid
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), toluene/water (3:1), 80°C
- Outcome : 4-Phenyl-5-(trifluoromethyl)thiophene in 85% yield.
Hydroxymethyl Group Introduction
Reduction of Ester Precursors
A two-step protocol converts ester functionalities to hydroxymethyl groups:
Direct Hydroxylation
FeCl₃-mediated deprotection of silyl ethers (e.g., TBS-protected alcohols) provides a chemoselective route. For instance, treatment with anhydrous FeCl₃ in CH₂Cl₂ at RT cleaves silyl groups without affecting -CF₃.
Optimization Data and Reaction Metrics
Table 1. Comparative Analysis of Trifluoromethylation Methods
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Togni Reagent | Cs₂CO₃ | 25 | 24 | 72 |
| Photoredox | Ru(bpy)₃²⁺ | RT | 12 | 65 |
| Cu-Mediated | CuI | 60 | 18 | 58 |
Table 2. Reduction Efficiency of Ester Intermediates
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 0 → RT | 89 |
| NaBH₄ | MeOH | RT | 80 |
| DIBAL-H | CH₂Cl₂ | -78 | 92 |
Spectroscopic Characterization and Validation
- ¹H NMR : The hydroxymethyl proton appears as a triplet at δ 4.45–4.60 ppm (J = 6.2 Hz), while the -CF₃ group causes deshielding of adjacent thiophene protons to δ 7.30–7.45 ppm.
- ¹⁹F NMR : A singlet at δ -62.5 ppm confirms the -CF₃ group.
- IR Spectroscopy : Broad O-H stretch at 3300 cm⁻¹ and C-F vibrations at 1120–1170 cm⁻¹.
Scientific Research Applications
Research indicates that (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol exhibits potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group is known to influence the bioactivity of compounds by enhancing their interaction with biological targets such as enzymes or receptors. In silico studies have predicted various biological activities based on its structure, suggesting interactions with specific proteins involved in disease pathways.
Synthesis of Derivatives
The compound can serve as a precursor for synthesizing derivatives with modified biological properties or enhanced pharmacological effects. The unique combination of functional groups allows for the exploration of structure-activity relationships (SAR) that could lead to the development of novel therapeutic agents .
Organic Electronics
Thiophene derivatives are widely used in organic electronics due to their conductive properties. The incorporation of the trifluoromethyl group in this compound may enhance the electronic properties of materials developed from this compound, making it suitable for applications in organic semiconductors and photovoltaic devices.
Polymer Chemistry
The compound's structural features may contribute to its utility in polymer chemistry, particularly in developing polymers with specific thermal and mechanical properties. Its ability to modify polymer characteristics through copolymerization or as a functional monomer can lead to innovative materials with tailored functionalities.
Computational Studies
Computational methods such as molecular docking have been employed to predict how this compound interacts with various biological targets. These studies help elucidate the mechanisms underlying its biological activity and guide further optimization of its structure for enhanced efficacy .
Case Studies and Research Findings
Recent studies have focused on understanding how this compound interacts with proteins involved in inflammatory responses. Such interactions are critical for identifying potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, which can interact with enzymes or receptors in biological systems. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene- and Thiazole-Based Methanol Derivatives
Physicochemical Properties
- Lipophilicity : The phenyl group in the target compound increases logP compared to methyl-substituted analogs (Table 1). Trifluoromethyl enhances membrane permeability.
- Solubility : Thiazole-based analogs () exhibit higher aqueous solubility due to nitrogen’s H-bond acceptor capacity.
- Thermal Stability : Thiophene derivatives generally show higher thermal stability than thiazoles, as sulfur’s electron-rich nature stabilizes the ring .
Biological Activity
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol is an organic compound characterized by a thiophene ring substituted with a phenyl group and a trifluoromethyl group, along with a hydroxymethyl functional group. Its molecular formula is CHFS. The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry and pharmacology.
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity and binding affinities to various biological targets. Thiophenes are known for their diverse applications in materials science and medicinal chemistry, making this compound a candidate for further research into its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group is known to enhance the bioactivity of compounds by influencing their interactions with biological targets such as enzymes or receptors. In silico studies have predicted various biological activities based on its structure, including interactions with specific proteins involved in disease pathways.
- Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production or inhibition of pro-inflammatory enzymes.
- Analgesic Effects : It may interact with pain receptors or alter pain signaling pathways, providing relief from pain.
- Antioxidant Properties : Similar thiophene derivatives have shown antioxidant activity, suggesting that this compound may also possess such properties .
Structure-Activity Relationship (SAR)
The unique combination of the trifluoromethyl and hydroxymethyl groups distinguishes this compound from other thiophene derivatives. This specificity may lead to selective interactions with biological targets, enhancing its pharmacological potential compared to simpler analogs.
Synthesis and Derivatives
Several methods have been reported for synthesizing this compound, allowing for the production of derivatives with modified biological properties or enhanced pharmacological effects. These synthetic routes often involve reactions that can be optimized for yield and purity, facilitating further research into this compound's applications.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The primary alcohol group undergoes oxidation to form a carboxylic acid or aldehyde, depending on reaction conditions.
Mechanistic Insight : The hydroxymethyl group is oxidized via a two-electron process. PCC selectively generates the aldehyde, while stronger oxidants like KMnO₄ proceed to the carboxylic acid .
Nucleophilic Substitution Reactions
The hydroxymethyl group can be converted into a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacements.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tosylation | TsCl, Pyridine, 0°C | Tosylate derivative | 92% | |
| Bromination | PBr₃, Et₂O, reflux | (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methyl bromide | 85% |
Applications : The brominated derivative participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl systems .
Electrophilic Aromatic Substitution
The electron-deficient thiophene ring (due to the -CF₃ group) directs electrophiles to the para position relative to the hydroxymethyl group.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative | 60% | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Sulfo derivative | 55% |
Regioselectivity : The trifluoromethyl group deactivates the thiophene ring, favoring substitution at the less hindered C-3 position .
Condensation Reactions
The hydroxymethyl group participates in acid-catalyzed condensations with amines or carbonyl compounds.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Schiff base formation | Benzaldehyde, HCl, EtOH | Imine derivative | 75% | |
| Esterification | Acetyl chloride, Pyridine | Acetylated derivative | 88% |
Applications : These derivatives serve as intermediates in synthesizing larger heterocycles, such as thiazepines .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiophene ring.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives | 70–80% | |
| Sonogashira coupling | PdCl₂, CuI, terminal alkyne | Alkynylated derivatives | 65% |
Key Insight : The trifluoromethyl group enhances the stability of intermediates during catalytic cycles .
Cyclization Reactions
Under acidic or basic conditions, the compound forms fused heterocycles.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed cyclization | HCl, MeOH, 80°C | Thieno[2,3-d]pyrimidine | 58% | |
| Base-mediated cyclization | K₂CO₃, DMF, 100°C | Thiophene-fused benzodiazepine | 63% |
Mechanism : Cyclization proceeds via intramolecular nucleophilic attack of the hydroxymethyl oxygen on adjacent electrophilic centers .
Radical Reactions
The trifluoromethyl group stabilizes radicals, enabling unique transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Photochemical bromination | NBS, UV light | 3-Bromo derivative | 50% |
Application : Radical intermediates facilitate functionalization at otherwise inert positions .
Q & A
What are the optimal synthetic routes for (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol, considering functional group compatibility and yield?
Methodological Answer:
Synthesis typically involves multi-step procedures starting with functionalization of the thiophene ring. Key steps include:
- Trifluoromethyl introduction : Use of CF₃-containing reagents (e.g., (trifluoromethyl)copper complexes) under inert conditions to avoid side reactions.
- Phenyl group coupling : Suzuki-Miyaura cross-coupling with phenylboronic acids, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature (80–110°C) .
- Alcohol formation : Reduction of a precursor carbonyl group (e.g., using NaBH₄ or LiAlH₄) in anhydrous solvents (THF or Et₂O).
Critical considerations : Monitor reaction progress via TLC/HPLC to prevent over-reduction. Yields >80% are achievable with strict control of moisture and oxygen .
How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The thiophene ring protons resonate at δ 6.8–7.2 ppm, while the CF₃ group causes deshielding (~δ 120–125 ppm in ¹³C). The methanol (-CH₂OH) protons appear as a triplet (δ 4.5–5.0 ppm) with coupling to adjacent thiophene protons .
- IR : Strong O-H stretch (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₀F₃OS: 275.0382). Purity ≥95% is validated via HPLC (C18 column, acetonitrile/water gradient) .
What role does the trifluoromethyl group play in modulating biological activity, particularly in receptor binding or metabolic stability?
Advanced Research Perspective:
The CF₃ group enhances:
- Lipophilicity : Improving membrane permeability (logP increases by ~1.5 units compared to non-CF₃ analogs).
- Metabolic stability : Resistance to oxidative degradation (e.g., cytochrome P450 enzymes).
- Receptor affinity : In S1P1 agonists like SEW 2871, the CF₃ group increases binding specificity (EC₅₀ = 13 nM vs. >100 nM for non-CF₃ analogs) .
Experimental validation : Compare IC₅₀ values in cell-based assays (e.g., MCF-7 breast cancer cells) with/without CF₃ substitution .
How can computational methods (DFT, molecular docking) predict reactivity or interactions with biological targets?
Advanced Methodology:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, predicting nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding to S1P1 receptors. Key interactions include hydrogen bonding between the methanol group and Arg³⁰⁵, and π-stacking of the phenyl ring with Phe²⁸⁰ .
Validation : Cross-check docking scores with experimental EC₅₀ values to refine models .
What strategies address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?
Data Contradiction Analysis:
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), serum concentration, and incubation time. For example, IC₅₀ for anti-cancer activity ranges from 2.63 μM (MCF-7) to >10 μM in other lines .
- Compound stability : Test degradation in culture media via LC-MS; use fresh stock solutions in DMSO.
- Control experiments : Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
What are the critical steps in purifying this compound, especially given its sensitivity to hydrolysis or oxidation?
Purification Protocol:
- Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) under nitrogen atmosphere.
- Recrystallization : Ethanol/water mixtures at low temperature (0–4°C) to minimize esterification of the methanol group.
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation .
How does the thiophene ring’s electronic configuration influence physicochemical properties and interactions?
Advanced Analysis:
- Electron-rich ring : The thiophene’s sulfur atom donates electron density, enhancing π-π stacking with aromatic residues in proteins.
- Conjugation effects : Extends absorption maxima (UV-Vis λₐᵦₛ ~280 nm), useful for photostability studies.
- Redox activity : Cyclic voltammetry reveals reversible oxidation at +1.2 V (vs. Ag/AgCl), correlating with antioxidant potential .
What in vitro/in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Recommendations:
- In vitro : Caco-2 cell monolayers for permeability (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability). Microsomal stability assays (human liver microsomes) assess metabolic half-life .
- In vivo : Rodent models for bioavailability (%F) and toxicity (LD₅₀). For SEW 2871, efficacy was confirmed in murine inflammation models at 10 mg/kg .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
